molecular formula C12H24O5Si B14350002 5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate CAS No. 91999-67-6

5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate

Cat. No.: B14350002
CAS No.: 91999-67-6
M. Wt: 276.40 g/mol
InChI Key: DKRGZWMTKHYZGY-UHFFFAOYSA-N
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Description

5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate: is an organosilane compound that features both a silane group and a methacrylate group. This dual functionality makes it a valuable compound in various applications, particularly in the field of materials science and surface modification.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate typically involves the reaction of 5-bromopentyltrimethoxysilane with 2-methylprop-2-enoic acid in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to facilitate the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: The silane group in 5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of cross-linked networks in materials.

    Polymerization: The methacrylate group can undergo free radical polymerization, leading to the formation of polymeric materials.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions with a controlled pH.

    Condensation: Catalysts such as acids or bases to facilitate the condensation reaction.

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide for free radical polymerization.

Major Products:

    Hydrolysis and Condensation: Formation of siloxane networks.

    Polymerization: Formation of polymethacrylate materials.

Scientific Research Applications

Chemistry: 5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate is used as a coupling agent to improve the adhesion between inorganic materials and organic polymers. It is also employed in the synthesis of hybrid materials with enhanced mechanical properties.

Biology and Medicine: In biomedical applications, this compound is used to modify the surface of implants to improve biocompatibility and reduce the risk of rejection. It is also explored for drug delivery systems due to its ability to form stable and functionalized surfaces.

Industry: In the coatings industry, this compound is used to enhance the durability and adhesion of coatings on various substrates. It is also utilized in the production of adhesives and sealants with improved performance characteristics.

Mechanism of Action

The mechanism of action of 5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process leads to the formation of a cross-linked network that enhances the mechanical properties and stability of the material. The methacrylate group can undergo polymerization, contributing to the formation of polymeric structures with desired properties.

Comparison with Similar Compounds

  • 3-(Trimethoxysilyl)propyl 2-methylprop-2-enoate
  • 3-(Trimethoxysilyl)propyl methacrylate

Comparison: While 5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate and 3-(Trimethoxysilyl)propyl 2-methylprop-2-enoate share similar functional groups, the difference in the length of the alkyl chain can influence their reactivity and the properties of the materials they form. The longer alkyl chain in this compound can provide greater flexibility and improved mechanical properties in the resulting materials .

Properties

CAS No.

91999-67-6

Molecular Formula

C12H24O5Si

Molecular Weight

276.40 g/mol

IUPAC Name

5-trimethoxysilylpentyl 2-methylprop-2-enoate

InChI

InChI=1S/C12H24O5Si/c1-11(2)12(13)17-9-7-6-8-10-18(14-3,15-4)16-5/h1,6-10H2,2-5H3

InChI Key

DKRGZWMTKHYZGY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCCCC[Si](OC)(OC)OC

Origin of Product

United States

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